molecular formula C7H16OP2 B14192263 (2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane CAS No. 846601-37-4

(2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane

Cat. No.: B14192263
CAS No.: 846601-37-4
M. Wt: 178.15 g/mol
InChI Key: KGYRXTBHRNPNKX-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphanylidene group and an oxo-lambda~5~-phosphane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane typically involves the reaction of appropriate phosphine precursors with suitable reagents under controlled conditions. One common method involves the use of dimethylphosphine and a suitable alkylating agent to introduce the phosphanylidene group. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to lower oxidation state forms.

    Substitution: The phosphanylidene group can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphines. Substitution reactions can lead to a variety of substituted phosphine derivatives.

Scientific Research Applications

(2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the synthesis of various organophosphorus compounds and materials.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets through its phosphanylidene and oxo-lambda~5~-phosphane groups. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    Dimethylphenylphosphine: Another organophosphorus compound with similar structural features.

    Trimethylphosphine: A related compound with three methyl groups attached to the phosphorus atom.

    Diphenylphosphine: A compound with two phenyl groups attached to the phosphorus atom.

Uniqueness

(2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane is unique due to its specific combination of phosphanylidene and oxo-lambda~5~-phosphane groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

846601-37-4

Molecular Formula

C7H16OP2

Molecular Weight

178.15 g/mol

IUPAC Name

(1-dimethylphosphoryl-2,2-dimethylpropylidene)phosphane

InChI

InChI=1S/C7H16OP2/c1-7(2,3)6(9)10(4,5)8/h9H,1-5H3

InChI Key

KGYRXTBHRNPNKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=P)P(=O)(C)C

Origin of Product

United States

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